5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)furan-2-carbaldehyde
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Overview
Description
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)furan-2-carbaldehyde is an organic compound that features a unique structure combining a furan ring with a dihydrobenzo dioxin moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)furan-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydroxybenzoic acid and furan-2-carbaldehyde.
Formation of Dihydrobenzo[b][1,4]dioxin: The phenolic hydroxyl groups of 2,3-dihydroxybenzoic acid are alkylated using 1,2-dibromoethane in the presence of potassium carbonate in butanone, followed by cyclization to form the dihydrobenzo dioxin ring.
Aldehyde Formation: The furan-2-carbaldehyde is then introduced to the dihydrobenzo dioxin moiety through a condensation reaction under acidic conditions.
Industrial Production Methods
This might include continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)furan-2-carboxylic acid.
Reduction: 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)furan-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which 5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)furan-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 2,3-Dihydrobenzo[b][1,4]dioxin-5-ol
- (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone
Uniqueness
5-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)furan-2-carbaldehyde is unique due to its combination of a furan ring and a dihydrobenzo dioxin moiety, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C13H10O4 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-5-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H10O4/c14-8-9-4-5-11(17-9)10-2-1-3-12-13(10)16-7-6-15-12/h1-5,8H,6-7H2 |
InChI Key |
CRJZQPIGQWMJSY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C3=CC=C(O3)C=O |
Origin of Product |
United States |
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